molecular formula C8H7IO3 B160923 3-Hydroxy-2-iodo-4-methoxybenzaldehyde CAS No. 138490-94-5

3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Cat. No.: B160923
CAS No.: 138490-94-5
M. Wt: 278.04 g/mol
InChI Key: KLXKKFGRNPBWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde typically involves the iodination of 3-hydroxy-4-methoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-Hydroxy-2-iodo-4-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

Chemistry: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is used as a precursor in the synthesis of various biologically active compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is utilized in the study of enzyme inhibition and as a building block for the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory drugs .

Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and as a reagent in organic synthesis .

Comparison with Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the iodo group.

    5-Iodovanillin: Similar structure with an iodo group at a different position.

    3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl and iodo groups.

Uniqueness: 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is unique due to the presence of the iodo group at the 2-position, which imparts distinct reactivity and properties compared to its analogs. This unique substitution pattern allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

IUPAC Name

3-hydroxy-2-iodo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXKKFGRNPBWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460613
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-94-5
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 2
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.